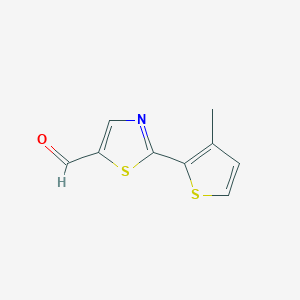![molecular formula C8H10ClNO B13508969 2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
2-Chloro-4-[(methylamino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a methylamino group at the fourth position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(methylamino)methyl]phenol typically involves the following steps:
-
Nucleophilic Aromatic Substitution: : The starting material, 2-chlorophenol, undergoes nucleophilic aromatic substitution with formaldehyde and methylamine. This reaction is facilitated by the electron-withdrawing chlorine atom, which activates the aromatic ring towards nucleophilic attack .
-
Reaction Conditions: : The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures. The presence of a base, such as sodium hydroxide, can enhance the reaction rate by deprotonating the phenol group, making it more nucleophilic .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
2-Chloro-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : Reduction of the compound can lead to the formation of aminomethyl derivatives. Reducing agents such as sodium borohydride are commonly used .
-
Substitution: : The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Hydroxy derivatives.
科学的研究の応用
2-Chloro-4-[(methylamino)methyl]phenol has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases .
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-Chloro-4-[(methylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the methylamino group.
4-Chloro-2-methylphenol: Similar structure but with different substitution pattern.
Uniqueness
2-Chloro-4-[(methylamino)methyl]phenol is unique due to the presence of both chlorine and methylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-chloro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-2-3-8(11)7(9)4-6/h2-4,10-11H,5H2,1H3 |
InChIキー |
CTWJXRCNJWGXGY-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
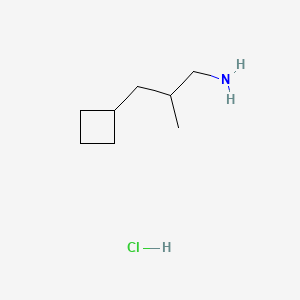
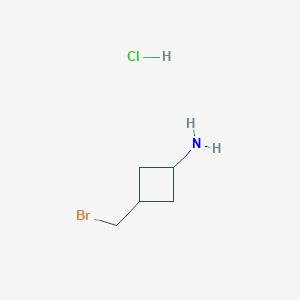
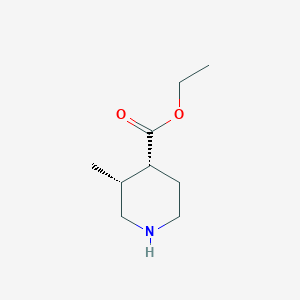
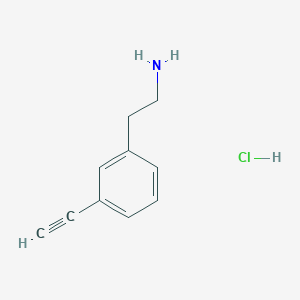
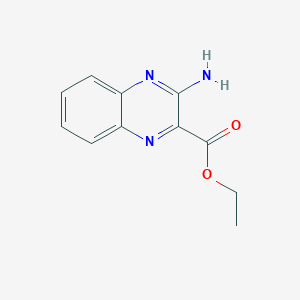
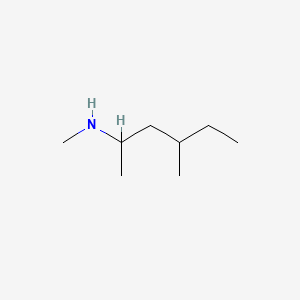
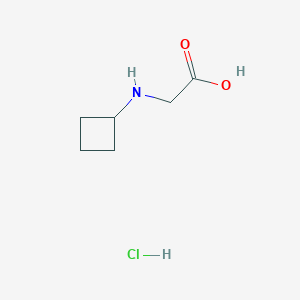
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)

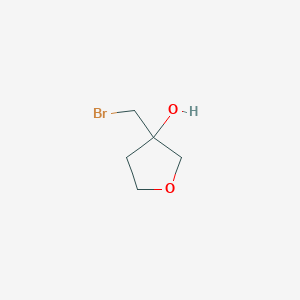
![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
